2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one
Description
Properties
CAS No. |
114581-80-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-5-7(10)11-6(2)8(3,4)9-5/h6H,1-4H3 |
InChI Key |
QQYACVGEJZOCIH-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(C(=O)O1)C)(C)C |
Canonical SMILES |
CC1C(N=C(C(=O)O1)C)(C)C |
Synonyms |
2H-1,4-Oxazin-2-one, 5,6-dihydro-3,5,5,6-tetramethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs or heterocyclic frameworks with 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one:
Key Observations :
- Heteroatom Influence: The 1,4-oxazin-6-one core (O and N) contrasts with benzo-1,4-oxathiin (O and S).
- Steric Effects: The tetramethyl substituents in the target compound likely reduce ring flexibility and increase steric hindrance compared to less substituted analogs like triazoloazepinone ().
Physicochemical Properties
Limited data for this compound necessitate extrapolation from analogs:
Analysis :
- The target compound’s higher methyl content likely increases hydrophobicity (LogP ~1.5–2.0) compared to triazoloazepinone (LogP 0.30), aligning with methyl groups’ electron-donating effects .
- The triazoloazepinone’s fused triazole ring contributes to its higher polar surface area (50.68 Ų), suggesting better solubility in polar solvents than the target compound .
Comparison :
- The target compound’s synthesis may require milder conditions than the benzo-1,4-oxathiin due to fewer reactive sulfur-containing intermediates .
Preparation Methods
Optimization Insights:
-
Catalyst loading : 0.015 g of M-FER/TEPA/SO₃H in water at room temperature provided optimal yields (up to 92%) for related oxazines.
-
Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates compared to nonpolar media.
A proposed mechanism involves acid-mediated activation of the carbonyl group, followed by nucleophilic attack of the amine and subsequent dehydration to form the lactam ring.
Radical-Mediated Cyclization Under Oxidative Conditions
Recent advances in radical chemistry have enabled the synthesis of complex oxazines via light-driven pathways. For example, sulfur-containing benzo[b]pyrrolo[2,1-c]oxazines were synthesized using blue LED irradiation in the presence of HCl and molecular oxygen. Adapting this method, a methyl-substituted propiolamide precursor could undergo radical-initiated cyclization to form the target compound.
Critical Parameters:
-
Light source : 2.5 W blue LED facilitates radical generation.
-
Additives : HCl (2.0 N) enhances protonation of intermediates, directing cyclization.
-
Atmosphere : Reactions conducted under air supply oxygen for carbonyl formation.
In a control experiment, omitting light or adding radical scavengers (e.g., TEMPO) halted product formation, confirming the radical pathway.
Solid Acid-Catalyzed Condensation Reactions
Solid acid nanocatalysts, such as M-FER/TEPA/SO₃H , have been employed for solvent-free syntheses of oxazines. For this compound, a one-pot condensation of methyl-substituted aniline, formaldehyde, and a β-keto ester could be catalyzed by M-FER/TEPA/SO₃H.
Performance Data:
The catalyst’s magnetic properties enable easy recovery and reuse, reducing waste.
Multi-Step Synthesis via Intermediate Functionalization
A sequential strategy involves:
-
Methylation of aniline derivatives : Introducing methyl groups via alkylation (e.g., CH₃I/K₂CO₃).
-
Formation of the oxazine ring : Cyclocondensation with formaldehyde or paraformaldehyde.
-
Oxidation to the lactam : Using oxidizing agents (e.g., KMnO₄ or CrO₃) to convert secondary amines to ketones.
For example, ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was reduced to the corresponding alcohol and subsequently oxidized to the ketone .
Q & A
Q. What are the established synthetic pathways for 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclocondensation of substituted precursors (e.g., thiadiazoles or pyrazoles) using sodium hydride (NaH) in dimethylformamide (DMF) as a base and solvent. Key parameters include:
- Temperature control (20–40°C to minimize side reactions).
- Stoichiometric ratios (excess nucleophile improves ring closure).
- Purification via recrystallization (e.g., ethanol/water mixtures).
Analogous heterocycles, such as 4-phenyl-5-aryloxy-1,2,3-thiadiazoles, achieved yields of 75–85% with >95% purity when using NaH/DMF at 20°C .
Table 1: Comparative Synthesis Conditions for Oxazinone Analogues
| Precursor Type | Solvent | Base | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| Substituted Thiadiazole | DMF | NaH | 20 | 75–85 | >95% |
| Halogenated Derivative | DMF | K₂CO₃ | 40 | 60–70 | 90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Methyl groups adjacent to oxygen resonate at δ 18–22 ppm (¹³C), while N-linked CH₃ appears at δ 25–30 ppm. Vicinal protons in the oxazinone ring show coupling constants (J = 5–6 Hz) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺).
- IR : Lactam carbonyl stretching ≈1680 cm⁻¹.
- X-ray crystallography (if crystalline): Resolves stereochemistry definitively .
Advanced Research Questions
Q. How do steric effects from tetramethyl substituents influence the compound’s reactivity in nucleophilic ring-opening reactions?
Answer: The bulky methyl groups create steric hindrance, slowing nucleophilic attack at the lactam carbonyl. Computational studies (e.g., DFT at B3LYP/6-31G*) on analogous thiadiazoles show that electron-donating substituents increase HOMO energy, making the carbonyl less electrophilic. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in D₂O/CDCl₃) can quantify steric contributions .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
Answer: Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) enhance reactivity but may promote side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling steps.
- Purification methods : Column chromatography vs. recrystallization can alter reported yields.
Systematic DOE (Design of Experiments) approaches, varying parameters like temperature and catalyst loading, isolate critical factors .
Q. Can computational models predict the tautomeric behavior of this compound in solution?
Answer: Yes. MD simulations (10 ns, explicit solvent models) and NBO (Natural Bond Orbital) analysis reveal preferred tautomers. For example, oxazinones with electron-withdrawing groups favor enol tautomers, while methyl groups stabilize keto forms. Solvent polarity (e.g., DMSO vs. chloroform) further shifts equilibrium, validated by variable-temperature NMR .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to test NaH, K₂CO₃, and DBU as bases under varying temperatures .
- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to assign peaks accurately .
- Contradiction Analysis : Apply multivariate regression to published yield data, isolating solvent polarity and temperature as key variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
